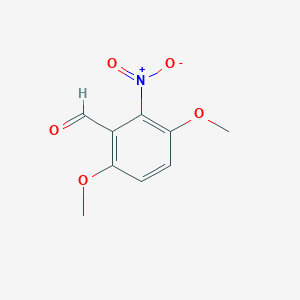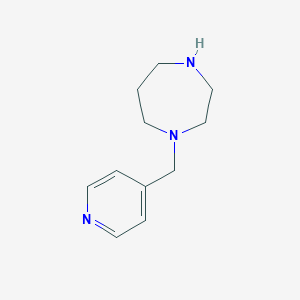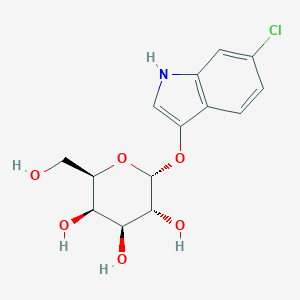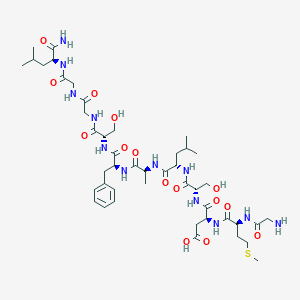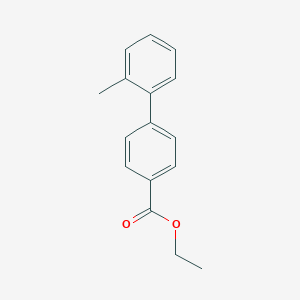
4-(2-Methylphenyl)benzoic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylphenyl)benzoic acid ethyl ester, also known as methyl 4-(2-tolyl)benzoate, is a chemical compound that belongs to the class of benzoic acid esters. This compound is widely used in the field of organic chemistry due to its unique properties and diverse applications.
Mécanisme D'action
The mechanism of action of 4-(2-Methylphenyl)benzoic acid ethyl ester is not fully understood. However, it is believed that this compound acts as a nucleophile and undergoes nucleophilic substitution reactions with electrophiles. It can also act as a ligand and form coordination complexes with metal ions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-(2-Methylphenyl)benzoic acid ethyl ester have not been extensively studied. However, some studies have shown that this compound has anti-inflammatory and antioxidant properties. It has also been reported to exhibit cytotoxicity against cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2-Methylphenyl)benzoic acid ethyl ester in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several potential future directions for research on 4-(2-Methylphenyl)benzoic acid ethyl ester. One area of interest is the development of new synthetic routes for this compound and its derivatives. Another area of research is the investigation of its potential applications in the field of medicine, particularly in the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 4-(2-Methylphenyl)benzoic acid ethyl ester can be achieved through the esterification reaction of 4-(2-Methylphenyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction takes place under reflux conditions, and the product is obtained by simple distillation. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-(2-Methylphenyl)benzoic acid ethyl ester has been extensively studied for its various scientific research applications. It is commonly used as a starting material for the synthesis of other organic compounds such as pharmaceuticals, agrochemicals, and fragrances. It is also used as a reagent in organic chemical reactions, including Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling.
Propriétés
Numéro CAS |
134694-65-8 |
|---|---|
Nom du produit |
4-(2-Methylphenyl)benzoic acid ethyl ester |
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
240.3 g/mol |
Nom IUPAC |
ethyl 4-(2-methylphenyl)benzoate |
InChI |
InChI=1S/C16H16O2/c1-3-18-16(17)14-10-8-13(9-11-14)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3 |
Clé InChI |
JATKHVTURSIAGS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



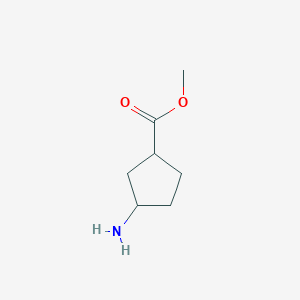

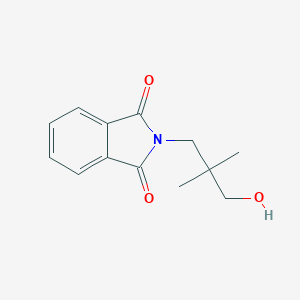
![Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B174961.png)
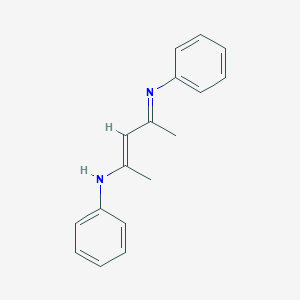
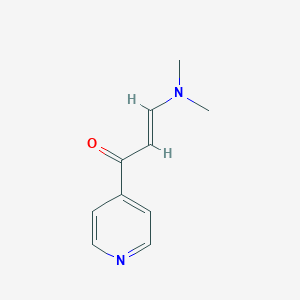
![1,4-Bis[(2,5-dimethylphenyl)methyl]benzene](/img/structure/B174966.png)
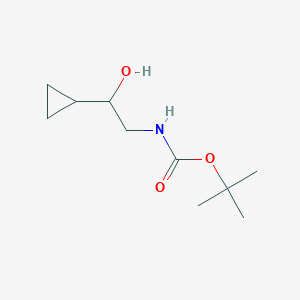
![4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B174971.png)
